molecular formula C5H7Cl2N3 B11745223 (4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine

(4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine

Cat. No.: B11745223
M. Wt: 180.03 g/mol
InChI Key: ACKDGAGWVNOOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two chlorine atoms at positions 4 and 5, a methyl group at position 1, and a methylamine group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dichloro-1-methylpyrazole with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is often purified using recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of chlorine atoms and the pyrazole ring contribute to its biological activity .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of (4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(4,5-dichloro-1H-pyrazol-3-yl)urea
  • 4,5-Dichloro-1-methyl-1H-pyrazole-3-carboxylic acid
  • 4,5-Dichloro-1-methyl-1H-pyrazole-3-thiol

Uniqueness

Compared to similar compounds, (4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine exhibits unique reactivity due to the presence of the methylamine group at position 3. This functional group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H7Cl2N3

Molecular Weight

180.03 g/mol

IUPAC Name

(4,5-dichloro-1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C5H7Cl2N3/c1-10-5(7)4(6)3(2-8)9-10/h2,8H2,1H3

InChI Key

ACKDGAGWVNOOAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)CN)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.